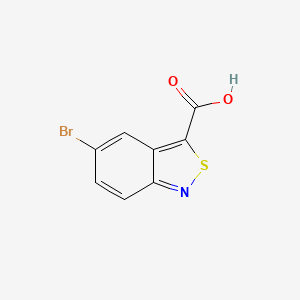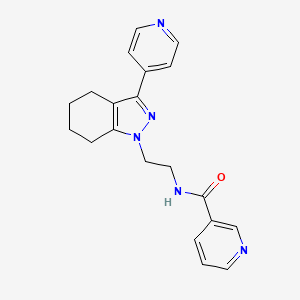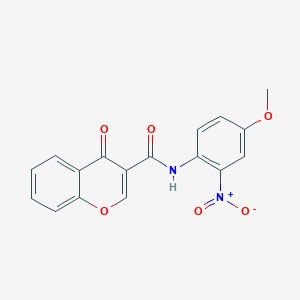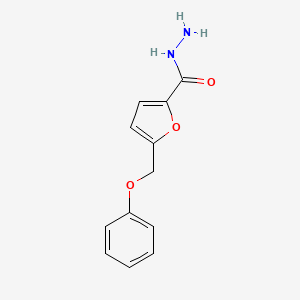
5-Bromo-2,1-benzothiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 5-Bromo-2,1-benzothiazole-3-carboxylic acid, has been a topic of interest in various research studies . For instance, one study mentioned the synthesis of benzothiazole derivatives by reacting 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,1-benzothiazole-3-carboxylic acid consists of a benzothiazole ring substituted with a bromine atom at the 5th position and a carboxylic acid group at the 3rd position. The InChI key for this compound is XALPQVGTZQNXCH-UHFFFAOYSA-N.Chemical Reactions Analysis
Benzothiazole derivatives, including 5-Bromo-2,1-benzothiazole-3-carboxylic acid, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Aplicaciones Científicas De Investigación
Antibacterial Agents
5-Bromo-2,1-benzothiazole-3-carboxylic acid: and its derivatives have been extensively studied for their antibacterial properties. These compounds have shown efficacy against a range of bacterial strains by inhibiting critical enzymes such as dihydroorotase, DNA gyrase, and others involved in bacterial DNA replication and cell wall synthesis . The structure-activity relationship (SAR) studies of these derivatives provide insights into the molecular framework necessary for antibacterial activity, paving the way for the development of new antibiotics.
Anti-tubercular Compounds
The fight against tuberculosis (TB) has been bolstered by the synthesis of new benzothiazole-based anti-tubercular compounds. These molecules exhibit potent inhibition against Mycobacterium tuberculosis , the causative agent of TB. The synthesis pathways include diazo-coupling, Knoevenagel condensation, and other techniques, which have led to compounds with better inhibition potency than standard reference drugs .
Antimicrobial Resistance (AMR) Combatants
Benzothiazole derivatives are also being explored to tackle AMR, which is a significant global health threat. The novel benzothiazole compounds have been found to be effective against multidrug-resistant bacteria, offering a new avenue of research in the development of antimicrobial agents that can overcome existing drug resistance .
Enzyme Inhibition
These compounds have been identified as inhibitors of various enzymes that are crucial for bacterial survival and pathogenicity. For instance, they have been reported to inhibit enzymes like peptide deformylase and aldose reductase, which are potential targets for antibacterial drug development .
Molecular Docking Studies
Molecular docking studies of benzothiazole derivatives have been conducted to understand their interaction with bacterial proteins. These studies help in identifying the binding efficiency and specificity of these compounds towards their target proteins, which is essential for designing more effective antibacterial agents .
Synthetic Pathway Development
The development of synthetic pathways for benzothiazole derivatives is crucial for their application in medicinal chemistry. Innovative synthetic methods such as microwave irradiation and one-pot multicomponent reactions have been employed to create these compounds, which are vital for rapid and efficient drug discovery processes .
Structure-Activity Relationship (SAR) Analysis
SAR analysis is fundamental in medicinal chemistry as it helps in understanding the relationship between the chemical structure of a compound and its biological activity. For benzothiazole derivatives, SAR analysis has been instrumental in identifying the functional groups and structural features that contribute to their antibacterial potency .
Light Technology Applications
While not directly related to medicinal applications, benzothiazole derivatives have also found use in light technology. Their unique properties have been utilized in the synthesis and development of materials for light-emitting devices, showcasing the versatility of these compounds beyond the pharmaceutical domain .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes, which can result in antibacterial action .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways related to the function of the enzymes they inhibit .
Result of Action
Benzothiazole derivatives have been reported to have antibacterial action .
Propiedades
IUPAC Name |
5-bromo-2,1-benzothiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALPQVGTZQNXCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367452-90-1 |
Source


|
| Record name | 5-bromo-2,1-benzothiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2358434.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358435.png)


![N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2358444.png)

![1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane](/img/structure/B2358446.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2358447.png)
![3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2358448.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/no-structure.png)
![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2358452.png)
